1-Ethyl-3-methylimidazolium chloride

Description

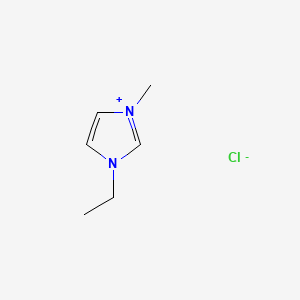

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041180 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-09-0 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65039-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH90AQ1E93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethyl-3-methylimidazolium chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methylimidazolium Chloride

Introduction

This compound, commonly abbreviated as [EMIM]Cl, is an ionic liquid that has garnered significant attention in various scientific fields, including as a solvent for processing cellulose (B213188) and other biopolymers, as an electrolyte in electrochemical applications, and as a medium for organic synthesis. Its popularity stems from its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. This technical guide provides a comprehensive overview of the core chemical and physical properties of [EMIM]Cl, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes and relationships. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile ionic liquid.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. Table 1 provides general and physical property data for the pure substance, while Table 2 details the thermophysical properties of its aqueous solutions.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| General Information | ||

| IUPAC Name | 1-Ethyl-3-methyl-1H-imidazol-3-ium chloride | |

| Synonyms | [EMIM]Cl, EMIC | |

| CAS Number | 65039-09-0 | |

| Molecular Formula | C₆H₁₁ClN₂ | |

| Molecular Weight | 146.62 g/mol | |

| Appearance | White to pale yellow crystalline powder | |

| Physical Properties | ||

| Melting Point | 77-79 °C | |

| Density | 1.341 g/cm³ (at 26 °C) | |

| Flash Point | 188 °C (closed cup) | |

| Solubility | Soluble in water | |

| Thermal Properties | ||

| Decomposition Temperature (TGA, onset at 1 K/min) | 233 °C |

Table 2: Thermophysical Properties of Aqueous Solutions of this compound at Various Temperatures and Mass Fractions

| Mass Fraction (w) | Temperature (K) | Density (ρ) (g/cm³) | Refractive Index (n_D) | Electrical Conductivity (κ) (S/m) |

| 0.05 | 293.15 | 1.013 | 1.339 | 0.58 |

| 0.05 | 303.15 | 1.010 | 1.338 | 0.72 |

| 0.05 | 313.15 | 1.006 | 1.337 | 0.87 |

| 0.05 | 323.15 | 1.002 | 1.336 | 1.03 |

| 0.125 | 293.15 | 1.028 | 1.349 | 1.12 |

| 0.125 | 303.15 | 1.024 | 1.348 | 1.39 |

| 0.125 | 313.15 | 1.020 | 1.347 | 1.67 |

| 0.125 | 323.15 | 1.015 | 1.345 | 1.97 |

| 0.20 | 293.15 | 1.042 | 1.359 | 1.55 |

| 0.20 | 303.15 | 1.038 | 1.358 | 1.91 |

| 0.20 | 313.15 | 1.033 | 1.356 | 2.29 |

| 0.20 | 323.15 | 1.028 | 1.354 | 2.70 |

| 0.275 | 293.15 | 1.056 | 1.368 | 1.88 |

| 0.275 | 303.15 | 1.051 | 1.367 | 2.32 |

| 0.275 | 313.15 | 1.046 | 1.365 | 2.78 |

| 0.275 | 323.15 | 1.041 | 1.363 | 3.27 |

| 0.35 | 293.15 | 1.069 | 1.378 | 2.14 |

| 0.35 | 303.15 | 1.064 | 1.376 | 2.62 |

| 0.35 | 313.15 | 1.059 | 1.374 | 3.14 |

| 0.35 | 323.15 | 1.054 | 1.372 | 3.69 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is based on the quaternization of 1-methylimidazole (B24206) with ethyl chloride.

Materials:

-

1-methylimidazole (purified)

-

Ethyl chloride (liquefied gas or in a suitable solvent)

-

Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere to prevent the ingress of moisture.

-

Add a known amount of 1-methylimidazole to the round-bottom flask.

-

If using a solvent, add the anhydrous solvent to the flask.

-

Cool the flask in an ice bath.

-

Slowly add a slight molar excess of ethyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-70 °C) for several hours to ensure the reaction goes to completion.

-

The product, [EMIM]Cl, will precipitate as a solid or form a second liquid phase.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the product by decanting the solvent or by filtration.

-

Wash the crude product with a non-polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to remove any unreacted starting materials.

-

Dry the final product under vacuum to remove any residual solvent.

Purification of this compound

This protocol is for the decolorization and purification of crude [EMIM]Cl.

Materials:

-

Crude this compound

-

Deionized water

-

Decolorizing charcoal (activated carbon)

-

Beaker

-

Heating mantle or hot plate with a stirrer

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

-

Dissolve the impure, often yellow, [EMIM]Cl in deionized water in a beaker.

-

Add a small amount of decolorizing charcoal (approximately 5-10% by weight of the ionic liquid) to the solution.

-

Heat the mixture to approximately 65 °C with constant stirring for several hours (e.g., 24 hours).

-

Allow the solution to cool to room temperature.

-

Filter the mixture to remove the charcoal. The filtrate should be colorless.

-

Remove the water from the filtrate using a lyophilizer or by heating under vacuum at a moderate temperature (e.g., 65 °C) for an extended period (e.g., 48 hours) to ensure all water is removed.

-

The resulting white solid is purified this compound.

Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability of [EMIM]Cl.

Apparatus:

-

Thermogravimetric analyzer

Procedure:

-

Place a small, accurately weighed sample (typically 3-5 mg) of the purified and dried [EMIM]Cl into a TGA crucible (e.g., aluminum or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 1, 5, or 10 K/min).

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature is typically determined as the onset temperature of mass loss from the TGA curve.

Electrical Conductivity Measurement

This protocol describes the measurement of the ionic conductivity of [EMIM]Cl.

Apparatus:

-

Conductivity meter with a conductivity cell

-

Thermostatic bath for temperature control

-

Standard potassium chloride (KCl) solutions for calibration

Procedure:

-

Calibrate the conductivity cell using standard KCl solutions of known concentrations.

-

Place the purified and dried [EMIM]Cl in a sealed container within the thermostatic bath to maintain a constant temperature.

-

Immerse the conductivity probe into the ionic liquid.

-

Allow the temperature to equilibrate.

-

Measure the conductivity.

-

Repeat the measurement at different temperatures to determine the temperature dependence of conductivity. For aqueous solutions, this procedure is repeated for various mass fractions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol is for obtaining the infrared spectrum of [EMIM]Cl.

Apparatus:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid [EMIM]Cl sample onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal after the measurement.

UV-Visible Spectroscopy

This protocol is for analyzing the UV-Vis absorption properties of [EMIM]Cl.

Apparatus:

-

UV-Visible spectrophotometer

-

Quartz cuvettes (e.g., 1 cm path length)

-

Suitable solvent (e.g., deionized water or acetonitrile)

Procedure:

-

Prepare a dilute solution of [EMIM]Cl in the chosen solvent of a known concentration.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with a cuvette containing the [EMIM]Cl solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for the synthesis and purification of [EMIM]Cl.

Caption: Relationship between temperature and physical properties of [EMIM]Cl.

1-Ethyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide

CAS Number: 65039-09-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium chloride, commonly abbreviated as [EMIM]Cl, is a pioneering ionic liquid that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and excellent solvency for a wide range of organic and inorganic compounds, position it as a versatile tool in green chemistry, materials science, and electrochemistry.[1][2][3] This technical guide provides a comprehensive overview of [EMIM]Cl, detailing its core properties, synthesis and purification protocols, and key applications with a focus on cellulose (B213188) processing and electrochemical systems. Furthermore, this document outlines toxicological data and presents visual workflows to facilitate a deeper understanding of its experimental applications.

Physicochemical Properties

This compound is an organic salt that exists as a solid at room temperature.[2][4][5] It is characterized by an imidazolium (B1220033) cation and a chloride anion. This ionic liquid is noted for being very hygroscopic and stable, though it is incompatible with strong oxidizing agents.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Identifiers | ||

| CAS Number | 65039-09-0 | [1][4] |

| Molecular Formula | C6H11ClN2 | [1][4][6] |

| Molecular Weight | 146.62 g/mol | [1][4][6] |

| InChI Key | BMQZYMYBQZGEEY-UHFFFAOYSA-M | [2][4] |

| Canonical SMILES | CC[N+]1=CN(C=C1)C.[Cl-] | [4] |

| Physical Properties | ||

| Appearance | White to light yellow solid/powder/crystal | [5][7] |

| Melting Point | 77-79 °C | [1][2][4] |

| Density | 1.112 g/cm³ (at 80 °C) | [8] |

| Flash Point | 186 - 188 °C | [2][5] |

| Solubility | Soluble in water | [1][9] |

| Hazard Information | ||

| GHS Pictogram | GHS07 (Exclamation mark) | [4] |

| GHS Signal Word | Warning | [4] |

| Hazard Statements | H302, H315, H319 | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a one-step quaternization reaction.

Experimental Protocol: Synthesis of [EMIM]Cl

Objective: To synthesize this compound from 1-methylimidazole (B24206) and chloroethane.

Materials:

-

1-Methylimidazole

-

1-Chloroethane (Chloroethane)

-

Acetonitrile (solvent)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole, 1-chloroethane, and acetonitrile. A typical molar ratio is 1:1:10 for the reactants and the solvent.

-

The reaction is carried out under intense stirring at a controlled temperature, for example, 100°C for 12 hours.

-

Monitor the reaction progress using appropriate analytical techniques, such as thin-layer chromatography (TLC).

-

Upon completion, the solvent (acetonitrile) is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification of [EMIM]Cl

Objective: To purify crude this compound.[1]

Materials:

-

Crude this compound (e.g., 50 g)

-

Deionized water (250 mL)

-

Decolorizing charcoal (3 g)

Procedure:

-

Dissolve the impure [EMIM]Cl in deionized water. The solution may appear yellow.[1]

-

Add decolorizing charcoal to the solution.[1]

-

Heat the mixture at 65°C for 24 hours with stirring.[1]

-

Cool the solution to room temperature and filter to remove the charcoal. The resulting filtrate should be colorless.[1]

-

Remove the water from the filtrate using a lyophilizer (freeze-dryer).[1]

-

Heat the resulting solid under vacuum at 65°C for 48 hours to remove any residual moisture.[1]

-

The final product is a white, substantially pure solid of this compound.[1]

References

- 1. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Properties of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Ethyl-3-methylimidazolium (B1214524) chloride, commonly abbreviated as [EMIM]Cl, is a pioneering room-temperature ionic liquid (RTIL) that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and excellent solvating capabilities, make it a versatile medium for organic synthesis, a catalyst, an electrolyte, and a solvent for processing challenging biopolymers like cellulose.[1][2][3] This technical guide provides an in-depth overview of the molecular structure, formula, and key physicochemical characteristics of [EMIM]Cl. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and characterization, and logical workflows to support advanced research and development activities.

Molecular Formula and Structure

[EMIM]Cl is an organic salt composed of a 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and a chloride (Cl⁻) anion.[1][4] The cation features a five-membered imidazolium (B1220033) ring substituted with a methyl group at the N1 position and an ethyl group at the N3 position.[4]

Molecular Formula: C₆H₁₁ClN₂[1][5][6]

Molecular Weight: 146.62 g/mol [1][3][5][7]

The electrostatic attraction between the bulky, asymmetric organic cation and the small, spherical inorganic anion results in a frustrated crystal lattice, leading to a low melting point.

Caption: Diagram illustrating the distinct cationic and anionic components of [EMIM]Cl.

Physicochemical Properties

The key quantitative properties of [EMIM]Cl are summarized below. These values are critical for designing experimental conditions and modeling its behavior in various systems.

| Property | Value | Source(s) |

| Synonyms | EMIM Cl, EMIC, C1C2Im Cl | [1][7][8] |

| Appearance | White to pale yellow crystalline powder | [6] |

| Melting Point | 77–79 °C | [1][3][4][6] |

| Density | 1.341 g/cm³ (at 26 °C) | [8][9] |

| 1.112 g/cm³ (at 80 °C) | [6] | |

| Flash Point | 188 °C (370.4 °F) - closed cup | [6] |

| Solubility | Soluble in water, ethanol (B145695), acetonitrile | [1][3] |

| Hygroscopicity | Very hygroscopic | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of [EMIM]Cl. Below are key data from vibrational and nuclear magnetic resonance spectroscopy.

Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy probes the bonding environment within the [EMIM]⁺ cation. The following table details characteristic absorption bands observed in FTIR spectra.

| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Source(s) |

| 3057 | Aromatic C-H | Stretching | [2] |

| 2983, 2867 | Aliphatic C-H | Asymmetrical & Symmetrical Stretching | [2] |

| 1570 | N=C (Imidazolium Ring) | Symmetrical Stretching | [2] |

| 1460, 1376 | Aliphatic C-H | Asymmetrical & Symmetrical Bending | [2] |

| 1168 | C-C (Alkyl Chain) | Stretching | [2] |

| 1085 | N-C (Imidazolium Ring) | Bonding | [2] |

| 762 | C-H (Imidazolium Ring) | Out-of-plane Bending | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the [EMIM]⁺ cation by identifying the chemical environment of each proton and carbon atom. Spectra are typically recorded in deuterated solvents like CDCl₃.[10][11]

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |

| ¹H NMR | ~9.5 - 10.5 | N-CH-N (acidic proton at C2) | [11] |

| ~7.3 - 7.6 | N-CH=CH-N (protons at C4 and C5) | [11] | |

| ~4.0 - 4.4 | N-CH₂ -CH₃ (ethyl group methylene) | [11] | |

| ~3.7 - 4.1 | N-CH₃ (methyl group) | [11] | |

| ~1.2 - 1.6 | N-CH₂-CH₃ (ethyl group methyl) | [11] | |

| ¹³C NMR | ~134 - 136 | N-C H-N (C2) | [11] |

| ~120 - 123 | N-C H=C H-N (C4 and C5) | [11] | |

| ~43 - 44 | N-C H₂-CH₃ (ethyl group methylene) | [11] | |

| ~34 - 36 | N-C H₃ (methyl group) | [11] | |

| ~13 - 15 | N-CH₂-C H₃ (ethyl group methyl) | [11] |

Experimental Protocols

Reproducible synthesis and rigorous characterization are essential for obtaining high-purity [EMIM]Cl for research and development.

Synthesis and Purification

4.1.1 Synthesis Protocol A common method for synthesizing [EMIM]Cl involves the quaternization of 1-methylimidazole (B24206).[1] The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of the imidazole (B134444) attacks the electrophilic carbon of ethyl chloride.[12]

-

Reactant Preparation: Equimolar amounts (1:1 ratio) of 1-methylimidazole and ethyl chloride are dispersed in an ethanol solvent.[1]

-

Reaction Conditions: The mixture is heated to 35°C with continuous stirring.[1]

-

Initiation: The reaction is promoted by irradiation with ultraviolet (UV) light at an intensity of 600 W/m² for 10 hours.[1]

-

Product Formation: This process yields a solution of 1-ethyl-3-methylimidazolium chloride in ethanol, with reported yields approaching 100%.[1]

Caption: A flowchart detailing the UV-promoted synthesis of [EMIM]Cl.

4.1.2 Purification Protocol Commercial or synthesized [EMIM]Cl often contains colored impurities that can be removed with activated charcoal.

-

Dissolution: Dissolve impure [EMIM]Cl (e.g., 50 g) in deionized water (250 mL).[1][13]

-

Decolorization: Add decolorizing charcoal (e.g., 3 g) to the solution.[1][13]

-

Filtration: Cool the solution to room temperature and filter to remove the charcoal. The filtrate should be colorless.[1][13]

-

Solvent Removal: Remove the water from the filtrate using a lyophilizer (freeze-dryer).[1][13]

-

Final Drying: Heat the resulting solid under vacuum at 65°C for 48 hours to remove any residual moisture.[1][13]

Characterization Methodologies

A multi-technique approach is necessary to confirm the structure, purity, and properties of the synthesized [EMIM]Cl.

4.2.1 FTIR Spectroscopy Attenuated Total Reflection (ATR) is a convenient technique for analyzing ionic liquids without sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with a diamond head ATR accessory.[2][14]

-

Background Scan: Perform a background scan of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (e.g., 5 mg) of the purified, dry [EMIM]Cl solid onto the ATR crystal.[2]

-

Data Acquisition: Collect the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.[2][14]

4.2.2 NMR Spectroscopy This provides definitive structural confirmation.

-

Sample Preparation: Dissolve a small amount of [EMIM]Cl in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).[10][15]

-

Analysis: Integrate the ¹H signals and compare the chemical shifts of both ¹H and ¹³C spectra with reference data to confirm the structure.

4.2.3 X-ray Crystallography For unambiguous solid-state structure determination, single-crystal X-ray diffraction is the gold standard. While detailed protocols are specific to the instrument, the general workflow is as follows.

-

Crystal Growth: Grow a single crystal of [EMIM]Cl suitable for diffraction, often by slow evaporation from a solvent or by slow cooling of the melt.

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[16]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information on intermolecular interactions.[17][18]

Caption: A logical workflow for the comprehensive characterization of [EMIM]Cl.

References

- 1. This compound | 65039-09-0 [chemicalbook.com]

- 2. Effects of Ionic Liquid, this compound ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMIM Cl 99% | Ionic Liquid Pakistan | Green Chemistry | Alkemist [alkemist.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C6H11ClN2 | CID 2734160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. roco.global [roco.global]

- 9. This compound, >98% | IoLiTec [iolitec.de]

- 10. This compound(65039-09-0) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Figure A-3, [1H Nuclear Magnetic Resonance Spectrum of this compound (Lot S37784)]. - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (this compound, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to the Physical Properties of 1-Ethyl-3-methylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) chloride, commonly abbreviated as [EMIM][Cl], is an ionic liquid that has garnered significant attention across various scientific disciplines. Its unique set of physical properties, including its thermal stability, conductivity, and solvation capabilities, makes it a versatile compound with applications ranging from a solvent in organic synthesis and biomass processing to an electrolyte in electrochemical devices.[1][2] This technical guide provides an in-depth overview of the core physical properties of [EMIM][Cl], complete with experimental protocols and data presented for clarity and reproducibility.

Core Physical Properties

The physical characteristics of 1-Ethyl-3-methylimidazolium chloride are fundamental to its application and behavior in various systems. A summary of its key quantitative properties is presented below.

General and Thermal Properties

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₁ClN₂ | |

| Molecular Weight | 146.62 g/mol | [3][4][5][6] |

| Melting Point | 77-79 °C | [1][7][8] |

| 87 °C | [3][4][5] | |

| 86(1) °C | [9] | |

| Thermal Decomposition Onset (Tonset) | 233(5) °C | at 1 K/min heating rate[9] |

| Maximum Operation Temperature (MOT) | 132 °C | for 24 hours[9] |

| 76 °C | for 8000 hours[9] | |

| Flash Point | 186 °C | closed cup[1] |

| 188 °C | closed cup[8] |

Density and Molar Volume

| Property | Value | Temperature (°C) |

| Density | 1.341 g/cm³ | 26[3][4][5] |

| 1.435 g/cm³ | Not specified[1] | |

| 1.112 g/cm³ | 80[10] |

Electrochemical Properties

The ionic conductivity of [EMIM][Cl] is a key characteristic, particularly for its use in electrochemical applications. The conductivity is highly dependent on temperature and the presence of co-solvents or other ions. For instance, in aqueous solutions, the conductivity varies significantly with the mass fraction of the ionic liquid and the temperature.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline the experimental protocols for measuring the key properties of [EMIM][Cl].

Synthesis of this compound

A common method for the synthesis of [EMIM][Cl] involves the quaternization of 1-methylimidazole (B24206) with an ethylating agent.

Materials:

-

1-methylimidazole

-

Ethyl chloride

-

Ethanol (solvent)

Procedure:

-

Disperse equimolar amounts of 1-methylimidazole and ethyl chloride in ethanol.

-

Heat the mixture to 35 °C with constant stirring.

-

Irradiate the mixture with ultraviolet light (e.g., 600 W/m²) for a specified duration (e.g., 10 hours) to yield the quaternary ammonium (B1175870) salt, this compound.[1]

Diagram of the Synthesis Workflow for this compound

Caption: A flowchart illustrating the synthesis of [EMIM][Cl].

Purification of this compound

Commercial [EMIM][Cl] may contain impurities that can affect its physical properties. A common purification method involves the use of activated charcoal.

Materials:

-

Impure this compound

-

Deionized water

-

Decolorizing charcoal

Procedure:

-

Dissolve the impure [EMIM][Cl] (e.g., 50 g) in deionized water (e.g., 250 mL).[7]

-

Add decolorizing charcoal (e.g., 3 g) to the solution.[7]

-

Heat the mixture at 65 °C for 24 hours.[7]

-

Cool the solution to room temperature and filter to remove the charcoal.[7]

-

Remove the water from the filtrate, for example, by using a lyophilizer.[7]

-

Heat the resulting solid under vacuum at 65 °C for 48 hours to remove any residual moisture.[7] The product should be a white, solid, and substantially pure this compound.[7]

Diagram of the Purification Workflow for this compound

Caption: A flowchart detailing the purification of [EMIM][Cl].

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of [EMIM][Cl] into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The instrument measures the heat flow difference between the sample and the reference.

-

An endothermic peak on the DSC thermogram indicates the melting transition. The peak temperature is taken as the melting point.

Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of [EMIM][Cl] into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The instrument records the mass of the sample as the temperature increases.

-

The onset temperature of mass loss is determined from the TGA curve and is reported as the decomposition temperature.

Determination of Density

The density of [EMIM][Cl] can be measured using a variety of techniques, including pycnometry or a vibrating tube densimeter.

Apparatus:

-

Pycnometer or Vibrating Tube Densitometer

-

Thermostatic bath

Procedure (using a pycnometer):

-

Clean and dry a pycnometer of known volume and weigh it empty.

-

Fill the pycnometer with [EMIM][Cl] at a controlled temperature, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the ionic liquid by the volume of the pycnometer.

Determination of Electrical Conductivity by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for measuring the electrical conductivity of ionic liquids.

Apparatus:

-

Impedance Analyzer/Potentiostat

-

Conductivity cell with two electrodes (e.g., platinum)

-

Thermostatic bath

Procedure:

-

Calibrate the conductivity cell using a standard solution of known conductivity.

-

Fill the cell with [EMIM][Cl] and place it in a thermostatic bath to maintain a constant temperature.

-

Apply a small amplitude AC voltage across a range of frequencies.

-

The impedance of the sample is measured, and from the Nyquist plot, the bulk resistance (Rb) of the ionic liquid can be determined.

-

The conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (cell constant).

References

- 1. escholarship.org [escholarship.org]

- 2. Characterization of Aqueous 1-Ethyl-3-Methylimidazolium Ionic Liquids for Calculation of Ion Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 4. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 65039-09-0 [chemicalbook.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hitachi-hightech.com [hitachi-hightech.com]

1-Ethyl-3-methylimidazolium chloride melting point and thermal stability

An In-depth Technical Guide to the Melting Point and Thermal Stability of 1-Ethyl-3-methylimidazolium chloride

This technical guide provides a comprehensive overview of the melting point and thermal stability of the ionic liquid this compound ([EMIM]Cl). It is intended for researchers, scientists, and professionals in drug development and other fields where this compound is of interest. This document summarizes key quantitative data, details relevant experimental protocols, and presents visualizations of the analytical workflows.

Physicochemical Properties of this compound

This compound, with the chemical formula C6H11ClN2, is an organic salt and a well-known room-temperature ionic liquid (RTIL).[1] It is recognized for its unique properties, including low vapor pressure, high thermal stability, and significant ionic conductivity, which make it a versatile solvent for various organic reactions.[1]

Melting Point

The melting point of this compound has been determined by multiple sources, with slight variations in the reported values. These discrepancies can arise from differences in the purity of the sample and the experimental conditions used for measurement. A summary of the reported melting points is presented in Table 1.

Table 1: Reported Melting Points of this compound

| Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ mol−1) | Reference |

| 77–79 | Not Reported | [1][2][3] |

| 87 | Not Reported | [4] |

| 86 (±1) | 14.2 (±0.7) | [5] |

Thermal Stability

The thermal stability of an ionic liquid is a critical parameter for its application, especially at elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique used to evaluate the thermal stability of ionic liquids.[6] The decomposition temperature of this compound has been investigated, and the key findings are summarized in Table 2.

Table 2: Thermal Stability Data for this compound

| Parameter | Temperature (°C) | Conditions | Reference |

| Decomposition Temperature (Onset of DTG) | 233 (±5) | Heating rate of 1 K min−1 | [5] |

| Maximum Operation Temperature (24 h) | 132 | Estimated from dynamic TGA | [5] |

| Maximum Operation Temperature (8000 h) | 76 | Estimated from dynamic TGA | [5] |

The thermal decomposition of this compound under heating leads to the formation of characteristic molecular fragments, including CH3+, NH+, X+, CH3X+, and C2H5X+ (where X = Cl).[5]

Experimental Protocols

The determination of the melting point and thermal stability of this compound relies on well-established analytical techniques. The following sections detail the typical experimental protocols for these measurements.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum crucible.[7] Prior to analysis, the sample should be dried under vacuum to remove any residual moisture, which can affect the accuracy of the measurement.[8]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. A nitrogen atmosphere is typically maintained in the sample chamber to prevent oxidative degradation.[9]

-

Thermal Program: A common thermal program involves an initial heating cycle to erase the thermal history of the sample, followed by a controlled cooling and a subsequent heating cycle.[10] A typical procedure is as follows:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 130 °C) at a constant heating rate (e.g., 10 °C/min).[10]

-

Cool the sample to a low temperature (e.g., -80 °C) at a controlled cooling rate (e.g., 10 °C/min) to observe crystallization.[10]

-

Heat the sample again to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[10]

-

-

Data Analysis: The melting point is determined from the onset temperature or the peak temperature of the endothermic melting peak observed in the second heating scan. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is placed in a TGA sample pan (e.g., aluminum or platinum).[7] The sample should be dried under vacuum prior to analysis.[8]

-

Instrument Setup: The TGA instrument's balance is tared, and the sample is loaded. A controlled atmosphere, typically an inert gas like nitrogen, is purged through the furnace to prevent oxidation.[9]

-

Thermal Program: The sample is heated over a defined temperature range (e.g., from ambient to 600 °C) at a constant heating rate (e.g., 1 K/min to 10 K/min).[5][9]

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, which indicates the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) shows the rate of mass loss, and its peak indicates the temperature of the maximum decomposition rate.

Conclusion

This compound is an ionic liquid with a well-defined melting point, typically in the range of 77-87 °C. Its thermal stability is also well-characterized, with a decomposition temperature around 233 °C under slow heating rates. The experimental protocols for determining these properties, primarily DSC and TGA, are standardized and provide reliable data for the application of this ionic liquid in various scientific and industrial fields. The information presented in this guide serves as a valuable technical resource for professionals working with this compound.

References

- 1. This compound | 65039-09-0 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 氯化 1-乙基-3-甲基咪唑鎓 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, >98% | IoLiTec [iolitec.de]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ajer.org [ajer.org]

- 10. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Chloride in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]), a prominent ionic liquid, in aqueous and various organic media. Understanding the solubility of [EMIM][Cl] is critical for its application in diverse fields, including as a green solvent in organic synthesis, a medium for biocatalysis, in drug delivery systems, and for materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. Generally, [EMIM][Cl] exhibits high solubility in polar solvents and is sparingly soluble to insoluble in nonpolar solvents.

Table 1: Solubility of this compound ([EMIM][Cl]) in Water

| Temperature (K) | Mass Fraction of [EMIM][Cl] | Reference |

| 293.15 | 0.05, 0.12, 0.2, 0.275, 0.35 | [1][2] |

| 303.15 | 0.05, 0.12, 0.2, 0.275, 0.35 | [1][2] |

| 313.15 | 0.05, 0.12, 0.2, 0.275, 0.35 | [1][2] |

| 323.15 | 0.05, 0.12, 0.2, 0.275, 0.35 | [1][2] |

Note: The referenced study focused on the thermophysical properties of aqueous solutions of [EMIM][Cl] at various concentrations, indicating complete miscibility up to the tested mass fractions.

Table 2: Solubility of this compound ([EMIM][Cl]) in Organic Solvents

| Solvent | Qualitative Solubility |

| Alcohols | |

| Methanol | Soluble |

| Ethanol | Soluble |

| 1-Propanol | Soluble |

| 2-Propanol | Soluble |

| 1-Butanol | Soluble |

| Ketones | |

| Acetone | Soluble |

| Nitriles | |

| Acetonitrile (B52724) | Soluble |

| Halogenated Solvents | |

| Dichloromethane | Soluble |

| Ethers | |

| Diethyl ether | Insoluble |

| Esters | |

| Ethyl acetate | Insoluble |

| Hydrocarbons | |

| Alkanes | Insoluble |

Experimental Protocols for Solubility Determination

The determination of the solubility of ionic liquids like [EMIM][Cl] requires precise and reliable experimental methods. Below are detailed protocols for commonly employed techniques.

Synthesis and Purification of this compound

A prerequisite for accurate solubility measurement is the purity of the ionic liquid.

Synthesis Protocol: A common synthetic route involves the quaternization of 1-methylimidazole (B24206) with an ethylating agent, such as ethyl chloride.[3]

-

Reaction Setup: In a well-ventilated fume hood, a pressure-rated reaction vessel is charged with 1-methylimidazole and a suitable solvent (e.g., acetonitrile).

-

Addition of Alkylating Agent: Ethyl chloride is carefully introduced into the reaction mixture. The molar ratio of 1-methylimidazole to ethyl chloride is typically maintained at 1:1 to 1:1.2.

-

Reaction Conditions: The mixture is stirred vigorously at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 24 hours) to ensure complete reaction.[3]

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Washing: The resulting crude product is washed multiple times with a non-polar solvent, such as heptane (B126788) or ethyl acetate, to remove unreacted starting materials and non-ionic impurities.[3]

-

Drying: The purified [EMIM][Cl] is dried under high vacuum at an elevated temperature (e.g., 70°C) to remove any residual volatile components.

Purification Protocol (Decolorization): [4] For colored impurities, a decolorization step can be performed.

-

Dissolution: The impure [EMIM][Cl] is dissolved in deionized water to create a solution.

-

Charcoal Treatment: Activated charcoal is added to the solution.

-

Heating and Stirring: The mixture is heated (e.g., to 65°C) and stirred for an extended period (e.g., 24 hours).

-

Filtration: The solution is cooled to room temperature and filtered to remove the charcoal.

-

Solvent Removal: The water is removed from the colorless filtrate, for instance, by lyophilization (freeze-drying).

-

Final Drying: The resulting solid is further dried under vacuum at an elevated temperature.

Dynamic Method (Cloud-Point Method) for Solid-Liquid Equilibria

This visual method is effective for determining the temperature-dependent solubility of solid ionic liquids in liquid solvents.[5]

-

Sample Preparation: A series of vials are prepared, each containing a known mass of [EMIM][Cl] and the solvent of interest. This creates mixtures with different compositions.

-

Heating and Observation: Each vial is slowly heated in a temperature-controlled bath with constant stirring. The temperature at which the last solid particle of [EMIM][Cl] dissolves, resulting in a clear, single-phase liquid, is recorded as the solubility temperature for that specific composition.

-

Cooling and Observation (Cloud Point): The clear solution is then slowly cooled. The temperature at which the first sign of turbidity or crystal formation appears (the cloud point) is recorded. This temperature corresponds to the saturation point.

-

Data Analysis: By plotting the solubility temperatures against the corresponding mole fractions or mass fractions of [EMIM][Cl], a solid-liquid phase diagram can be constructed.

Analytical Methods for Liquid-Liquid and Solid-Liquid Equilibria

For systems where visual determination is challenging, or for higher precision, analytical techniques are employed to determine the composition of saturated solutions.

General Procedure:

-

Equilibration: A heterogeneous mixture of excess [EMIM][Cl] and the solvent is prepared in a sealed, temperature-controlled vessel. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, agitation is stopped, and the mixture is allowed to stand at a constant temperature for a sufficient time to allow for complete phase separation (solid settling or separation of two liquid phases).

-

Sampling: A sample of the saturated liquid phase is carefully withdrawn using a syringe, ensuring no solid particles or droplets of the other phase are collected. The use of a syringe filter is recommended.

-

Analysis: The concentration of [EMIM][Cl] in the collected sample is determined using a suitable analytical technique.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the quantitative analysis of [EMIM][Cl].[6][7]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid is a common mobile phase.[6][7]

-

Column: A C18 or a specialized reverse-phase column can be used.[7]

-

Detection: A UV detector is typically used, as the imidazolium (B1220033) ring exhibits UV absorbance.

-

Quantification: A calibration curve is generated using standard solutions of known [EMIM][Cl] concentrations to quantify the amount in the saturated sample.

-

-

UV-Vis Spectroscopy: This method is suitable for determining the concentration of imidazolium-based ionic liquids in a UV-transparent solvent.[8][9]

-

Measurement: The absorbance of the saturated solution is measured at the wavelength of maximum absorbance (λmax) for the imidazolium cation.

-

Quantification: According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A calibration curve prepared with standards of known concentrations is used for quantification.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination. For specific applications, it is recommended to consult the primary literature and perform validation experiments under the conditions of interest.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 5. The general phase behavior of mixtures of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide ionic liquids with n-alkyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Determination of cmc of imidazolium based surface active ionic liquids through probe-less UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ionike.com [ionike.com]

1-Ethyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Properties, Synthesis, and Applications of a Prominent Room-Temperature Ionic Liquid

1-Ethyl-3-methylimidazolium (B1214524) chloride, commonly abbreviated as [EMIM][Cl], stands out as a pioneering and extensively studied room-temperature ionic liquid (RTIL). Comprising a 1-ethyl-3-methylimidazolium cation and a chloride anion, this organic salt exists as a liquid at or near ambient temperatures. Its unique combination of properties, including low vapor pressure, high thermal stability, and significant ionic conductivity, has positioned it as a versatile solvent and catalyst in a multitude of scientific and industrial applications.[1][2] This technical guide provides a detailed overview of [EMIM][Cl], focusing on its physicochemical characteristics, synthesis and purification protocols, and its diverse applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

[EMIM][Cl] is a hydrophilic and aromatic ionic liquid.[3] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in various experimental and process contexts.

Table 1: General Physicochemical Properties of 1-Ethyl-3-methylimidazolium Chloride

| Property | Value | References |

| Molecular Formula | C₆H₁₁ClN₂ | [3] |

| Molecular Weight | 146.62 g/mol | [3][4] |

| Appearance | Greenish crystals or white solid | [1] |

| Melting Point | 77-79 °C | [1][2][5] |

| Flash Point | 188 °C (closed cup) | [2] |

| Solubility | Soluble in water | [1] |

Table 2: Temperature-Dependent Physicochemical Properties of this compound

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Electrical Conductivity (S/m) | References |

| 293.15 | 1.186 | - | - | [2] |

| 298.15 | 1.1744 (simulated) | - | - | [2] |

| 343 | - | - | - | [6] |

| 353 | - | - | - | [6] |

| 363 | - | - | - | [6] |

| 373 | - | - | - | [6] |

| 383 | - | - | 5.58 (for XAlCl₃=0.6) | [6] |

Synthesis and Purification: Experimental Protocols

The synthesis of [EMIM][Cl] is a straightforward quaternization reaction. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl chloride

-

Ethanol (or other suitable solvent)

Procedure:

-

In a reaction vessel, uniformly disperse 1-methylimidazole and an equimolar amount of ethyl chloride in ethanol.

-

Heat the mixture to 35 °C with constant stirring.

-

Irradiate the reaction mixture with ultraviolet light (e.g., 600 W/m²) for approximately 10 hours to drive the reaction to completion.[1]

-

The resulting product is a quaternary ammonium (B1175870) salt solution of this compound.

Experimental Protocol: Purification of this compound

Commercial or synthesized [EMIM][Cl] often contains impurities that can affect its physicochemical properties and performance in applications. A common purification method involves the use of decolorizing charcoal.

Materials:

-

Impure this compound

-

Deionized water

-

Decolorizing charcoal

Procedure:

-

Prepare a solution of the impure [EMIM][Cl] (e.g., 50 g) in deionized water (e.g., 250 mL). The solution may appear yellow.[1][7]

-

Add decolorizing charcoal (e.g., 3 g) to the solution.[1][7]

-

Heat the mixture to 65 °C and maintain this temperature for 24 hours with stirring.[1][7]

-

Cool the solution to room temperature and filter to remove the charcoal. The filtrate should be colorless.[1][7]

-

Remove the water from the filtrate using a lyophilizer (freeze-dryer).[1][7]

-

Heat the resulting solid under vacuum at 65 °C for 48 hours to remove any residual moisture.[1][7]

-

The final product is a substantially pure, white solid of this compound.[1]

Key Applications in Research and Development

[EMIM][Cl] has found widespread use in various fields due to its unique solvent properties.

Cellulose (B213188) Processing

One of the most significant applications of [EMIM][Cl] is its ability to dissolve cellulose.[5][8] This capability is crucial for the development of bio-based materials and biofuels. The chloride anion is thought to play a key role by disrupting the extensive hydrogen-bonding network in cellulose.[8]

Experimental Protocol: Dissolution of Cellulose in [EMIM][Cl]

Materials:

-

Cellulose (e.g., microcrystalline cellulose)

-

This compound

Procedure:

-

Ensure both the cellulose and [EMIM][Cl] are thoroughly dried to remove any moisture, which can significantly hinder dissolution.

-

In a suitable vessel, heat the [EMIM][Cl] to a temperature of approximately 85-105 °C.[9][10]

-

Gradually add the dried cellulose to the heated [EMIM][Cl] with vigorous stirring.

-

Continue stirring at the elevated temperature for a period ranging from 30 minutes to several hours, depending on the cellulose source and desired concentration, until a homogenous solution is formed.[9][10]

-

The dissolved cellulose can then be regenerated by adding an anti-solvent such as water, ethanol, or acetone.[9]

Electrochemistry

[EMIM][Cl] is a key component in the formulation of electrolytes for various electrochemical applications, including electrodeposition and energy storage devices.[3] It can be used to prepare molten salts with metal halides, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), which are useful for electrodeposition studies.[2]

Experimental Protocol: Electrodeposition of Aluminum using an AlCl₃-[EMIM][Cl] Electrolyte

Materials:

-

This compound ([EMIM][Cl])

-

Aluminum chloride (AlCl₃)

-

Substrate for deposition (e.g., copper)

-

Aluminum anode

-

Electrochemical cell and potentiostat/galvanostat

Procedure:

-

Prepare the acidic ionic liquid electrolyte by mixing AlCl₃ and [EMIM][Cl] in a specific molar ratio (e.g., 1.5:1 or 2:1) inside an inert atmosphere (e.g., a glovebox) to prevent moisture contamination.[11]

-

Assemble a two-electrode system with the substrate as the cathode and an aluminum plate as the anode.

-

Immerse the electrodes in the AlCl₃-[EMIM][Cl] electrolyte.

-

Perform the electrodeposition at a controlled current density (e.g., 10-70 mA/cm²) or potential.[12] The process is typically carried out at room temperature.

-

After deposition, the coated substrate should be thoroughly rinsed with a suitable solvent (e.g., acetonitrile (B52724) followed by acetone) to remove any residual ionic liquid.[13]

The electrodeposition process involves the reduction of chloroaluminate species at the cathode.

Organic Synthesis and Catalysis

[EMIM][Cl] serves as a green and recyclable solvent for a variety of organic reactions, including the Diels-Alder reaction.[2] Its polarity and non-volatile nature can enhance reaction rates and selectivity. It can also act as a catalyst, for instance, in the depolymerization of lignin (B12514952).[1]

Lignin Depolymerization

Lignin, a complex aromatic biopolymer, can be broken down into smaller, value-added aromatic compounds. Acidic ionic liquids, including derivatives of [EMIM][Cl], can act as both the solvent and the catalyst for this process, typically through the cleavage of ether linkages.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simulation of the Properties of 1-Ethyl-3-Methyl-Imidazolium Chloride/Chloroaluminate Ionic Liquids: Concentration and Temperature Dependence | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. Depolymerization of oak wood lignin under mild conditions using the acidic ionic liquid 1-H-3-methylimidazolium chloride as both solvent and catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conductivity of this compound (EMIC) and Aluminum Chloride (AlCl 3 ) Ionic Liquids at Different Temperatures and AlCl 3 Mole Fractions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7828936B2 - Dissolution of cellulose in mixed solvent systems - Google Patents [patents.google.com]

- 11. Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes [mdpi.com]

- 12. Aluminum Patterned Electroplating from AlCl3–[EMIm]Cl Ionic Liquid towards Microsystems Application | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety Data Sheet of 1-Ethyl-3-methylimidazolium chloride

This guide provides a comprehensive overview of the safety information for 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), an ionic liquid with applications in various industrial and scientific processes, including cellulose (B213188) processing.[1] The following sections detail its hazardous properties, toxicological data, and the necessary safety precautions for its handling and use, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic salt with the chemical formula C6H11ClN2.[2] It exists as a solid at room temperature and is characterized by its low vapor pressure and high thermal stability.[3]

| Property | Value |

| Molecular Weight | 146.62 g/mol [2][4] |

| Appearance | Solid[5] |

| Color | Colorless to slightly yellow[5] |

| Melting Point | 77-79 °C[6][7][8] |

| Flash Point | 188 °C (closed cup)[7][8] |

| Solubility | Soluble in water[3] |

Hazard Identification and Classification

[EMIM]Cl is classified as harmful if swallowed and causes serious eye and skin irritation.[5][9][10][11] It may also cause long-lasting harmful effects to aquatic life.[5][12]

| Hazard Class | GHS Classification |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[9] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[5][11] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[5][9][11][12] |

| Chronic Aquatic Toxicity | Category 4 (May cause long lasting harmful effects to aquatic life)[5] |

The logical workflow for hazard identification and subsequent precautionary measures is outlined in the diagram below.

Caption: Hazard Identification and Precautionary Measures Workflow.

Toxicological Information

The toxicological profile of [EMIM]Cl has been evaluated through various studies, primarily focusing on acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 300 - < 2000 mg/kg bw | [9] |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [9] |

| Skin Irritation | Rabbit | Dermal | Causes skin irritation | [12] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | [12] |

No specific signaling pathways related to the toxicological effects of this compound were identified in the reviewed literature. Research suggests that the toxicity of ionic liquids may be associated with their structural characteristics, such as the type of cation base and alkyl chain substitutions.[13]

Ecological Information

[EMIM]Cl has been shown to have effects on aquatic organisms.

| Endpoint | Species | Value | Exposure Time |

| EC50 | Daphnia magna (Water flea) | > 120 mg/L | 48 h[9] |

| EC50 | Pseudokirchneriella subcapitata (Green algae) | 125 mg/L | 72 h[9] |

The substance is not considered to be readily biodegradable, with a biodegradability of less than 10%.[10][11]

Experimental Protocols

The toxicological data presented are based on standardized OECD Test Guidelines. The following provides an overview of the methodologies for the key experiments cited.

This method is used to determine the acute oral toxicity of a substance. The procedure involves a stepwise administration of the test substance to a small number of animals at defined dose levels.

Caption: General Workflow for OECD Guideline 423.

This guideline assesses the potential adverse effects of a substance from short-term dermal exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H11ClN2 | CID 2734160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

An In-Depth Technical Guide to the Toxicological Properties of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium chloride, commonly abbreviated as [EMIM]Cl, is an ionic liquid that has garnered significant interest across various scientific and industrial fields, including as a solvent for biomass processing and in electrochemical applications. As its use becomes more widespread, a thorough understanding of its toxicological profile is imperative for ensuring human safety and environmental protection. This technical guide provides a comprehensive overview of the toxicological properties of [EMIM]Cl, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Acute Toxicity

[EMIM]Cl exhibits moderate acute toxicity upon oral ingestion and low toxicity via dermal exposure.

Table 1: Acute Toxicity of [EMIM]Cl

| Test | Species | Route | Value | Guideline |

| LD50 | Rat (female) | Oral | 300 - 2,000 mg/kg bw | OECD Test Guideline 423[1][2] |

| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg bw | OECD Test Guideline 402[1] |

Experimental Protocols

Oral LD50 (OECD 423: Acute Oral Toxicity - Acute Toxic Class Method): The acute oral toxicity of [EMIM]Cl was determined using a stepwise procedure with a limited number of animals. Female rats were administered [EMIM]Cl orally at various dose levels. The animals were observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 value was then estimated based on the observed toxic effects.

Dermal LD50 (OECD 402: Acute Dermal Toxicity): A limit test was conducted where [EMIM]Cl was applied to the shaved skin of rats at a dose of 2,000 mg/kg body weight. The application site was covered with a porous gauze dressing for 24 hours. The animals were observed for mortality and signs of systemic toxicity over a 14-day period.

Irritation and Sensitization

[EMIM]Cl is classified as an irritant to the skin and eyes.

Table 2: Irritation Potential of [EMIM]Cl

| Test | Species | Result | Guideline |

| Skin Irritation | Rabbit | Irritant | OECD Test Guideline 404[1] |

| Eye Irritation | Rabbit | Causes serious eye irritation | OECD Test Guideline 405[1] |

Experimental Protocols

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion): A single dose of [EMIM]Cl was applied to a small area of the shaved skin of albino rabbits. The treated area was observed for signs of erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions was scored to determine the irritation potential.

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion): A single dose of [EMIM]Cl was instilled into the conjunctival sac of one eye of albino rabbits, with the other eye serving as a control. The eyes were examined for ocular reactions, including corneal opacity, iritis, and conjunctival redness and chemosis (swelling), at 1, 24, 48, and 72 hours after application.

Genotoxicity

Current evidence suggests that [EMIM]Cl is not mutagenic in bacterial systems.

Table 3: Genotoxicity of [EMIM]Cl

| Test | System | Result | Guideline |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | Negative (with and without metabolic activation) | OECD Test Guideline 471 |

Experimental Workflow: Bacterial Reverse Mutation Assay

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Ecotoxicity

[EMIM]Cl poses a risk to aquatic organisms, with data indicating its toxicity to invertebrates and algae.

Table 4: Ecotoxicity of [EMIM]Cl

| Test | Species | Endpoint | Value | Exposure Duration | Guideline |

| Acute Immobilisation Test | Daphnia magna (water flea) | EC50 | > 120 mg/L | 48 hours | OECD Test Guideline 202[2] |

| Algal Growth Inhibition Test | Pseudokirchneriella subcapitata | EC50 | 125 mg/L | 72 hours | OECD Test Guideline 201[2] |

Experimental Protocols

Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids (less than 24 hours old) were exposed to a range of concentrations of [EMIM]Cl in a static or semi-static system for 48 hours. The number of immobilized daphnids was recorded at 24 and 48 hours. The EC50, the concentration causing immobilization in 50% of the daphnids, was then calculated.

Algal Growth Inhibition Test (OECD 201): Exponentially growing cultures of the freshwater green alga Pseudokirchneriella subcapitata were exposed to various concentrations of [EMIM]Cl for 72 hours. The inhibition of cell growth was measured by determining the algal biomass at the end of the exposure period. The EC50, the concentration causing a 50% reduction in growth, was calculated.

In Vivo Studies (Sub-chronic)

A 3-month drinking water study conducted by the National Toxicology Program (NTP) in rats and mice provides insights into the sub-chronic effects of [EMIM]Cl.[3]

Key Findings:

-

Body Weight: At the highest concentration tested (100 mg/mL), terminal mean body weights were significantly reduced in both male and female rats (32%–38% of control) and mice (approximately 54% of control).[4]

-

Water Consumption: A dose-dependent decrease in water consumption was observed in both rats and mice exposed to [EMIM]Cl.[4]

Mechanism of Toxicity

While specific signaling pathways for [EMIM]Cl are not extensively elucidated, the toxicity of imidazolium-based ionic liquids is generally linked to their interaction with cell membranes and mitochondria, leading to oxidative stress and apoptosis. The length of the alkyl chain on the imidazolium (B1220033) ring is a key determinant of toxicity, with longer chains generally exhibiting greater toxicity due to increased lipophilicity.[5]

Potential Signaling Pathway Involvement

Caption: Postulated mechanism of toxicity for imidazolium-based ionic liquids.

Biodegradability and Environmental Fate

[EMIM]Cl is not considered to be readily biodegradable.[6] This, combined with its water solubility, suggests a potential for persistence in aquatic environments. Its low partition coefficient (log Pow: -2.6) indicates that bioaccumulation is not expected.[1]

Conclusion

This compound ([EMIM]Cl) presents a moderate toxicological profile. It is harmful if swallowed and is a skin and eye irritant. While not genotoxic in bacterial assays, it demonstrates toxicity to aquatic organisms and is not readily biodegradable. The primary mechanism of toxicity for related compounds involves disruption of cell membranes and mitochondrial function, leading to oxidative stress. Further research is warranted to fully elucidate the specific signaling pathways affected by [EMIM]Cl and to determine its long-term toxicological effects. This information is crucial for conducting comprehensive risk assessments and for the implementation of appropriate safety measures in its handling and disposal.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 3. Toxicity studies of select ionic liquids (this compound, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-Ethyl-3-methylimidazolium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), a prominent ionic liquid. The document focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, presenting key data in a structured format and offering detailed experimental protocols for reproducible analysis.

Introduction

This compound is an organic salt with a low melting point, classifying it as an ionic liquid. Its unique properties, including high thermal stability and conductivity, have led to its widespread use as a solvent and catalyst in various chemical processes, including applications relevant to drug development and materials science. A thorough understanding of its structural and vibrational characteristics through spectroscopic methods is crucial for its effective application and quality control. This guide serves as a comprehensive resource for researchers working with this compound.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound. The data has been compiled from various sources to provide a comprehensive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of [EMIM]Cl. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard.

¹H NMR Spectral Data of this compound in DMSO-d₆

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 (Imidazolium ring) | ~9.1 - 9.3 | Singlet | - |

| H-4, H-5 (Imidazolium ring) | ~7.7 - 7.8 | Multiplet | - |

| -CH₂- (Ethyl group) | ~4.2 | Quartet | ~7.3 |

| -CH₃ (Methyl group) | ~3.8 | Singlet | - |

| -CH₃ (Ethyl group) | ~1.4 | Triplet | ~7.3 |

¹³C NMR Spectral Data of this compound in DMSO-d₆

| Carbon Atom | Chemical Shift (δ) (ppm) |